molecular formula C9H10N2O2 B3347495 Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- CAS No. 137003-97-5

Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-

Cat. No.: B3347495
CAS No.: 137003-97-5
M. Wt: 178.19 g/mol
InChI Key: GVLAPXCEGZFQBK-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- is a bicyclic heterocyclic compound featuring a fused pyrrole-azepine core with two ketone groups at positions 4 and 6. The 7-methyl substituent on the dihydroazepine ring distinguishes it from the parent compound, 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione (CAS 72908-87-3), which lacks this alkyl group .

Crystallographic studies () reveal that the methyl group at position 7 influences the molecule’s conformation and intermolecular interactions. For instance, hydrogen bonding patterns in the crystal lattice (e.g., N–H···O interactions) differ from those observed in the 1-methyl analog . The compound is primarily used in research settings, with Apollo Scientific and other suppliers offering it for laboratory investigations .

Properties

IUPAC Name

7-methyl-5,6-dihydro-1H-pyrrolo[2,3-c]azepine-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-5-3-7(12)6-2-4-10-8(6)9(11)13/h2,4,10H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLAPXCEGZFQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C2=C(C1=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456540
Record name Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137003-97-5
Record name Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanone, followed by cyclization to form the desired azepine structure . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the azepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Pyrrolo[2,3-c]azepine derivatives have been investigated for their potential antitumor properties. Studies have indicated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, compounds derived from pyrrolo[2,3-c]azepine have shown effectiveness in inhibiting tumor growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression .

Protein Kinase Inhibition
Research has highlighted the role of pyrrolo[2,3-c]azepine derivatives as protein kinase inhibitors. These compounds can modulate signaling pathways involved in cancer progression and other diseases. Notably, some derivatives have been identified as potential leads for developing new therapeutics targeting specific kinases implicated in oncogenesis .

Neuroprotective Effects
Recent studies suggest that pyrrolo[2,3-c]azepine compounds may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Materials Science

Polymer Chemistry
Pyrrolo[2,3-c]azepine derivatives are being explored as building blocks for synthesizing novel polymers with enhanced mechanical and thermal properties. Their unique chemical structure allows for the development of materials with specific functionalities, such as improved electrical conductivity and thermal stability .

Nanotechnology
In nanotechnology applications, pyrrolo[2,3-c]azepine-based compounds have been incorporated into nanomaterials for drug delivery systems. Their compatibility with various nanocarriers facilitates the targeted delivery of therapeutic agents to specific tissues or cells .

Agricultural Chemistry

Pesticide Development
The bioactivity of pyrrolo[2,3-c]azepine derivatives extends to agricultural applications, where they are being evaluated as potential pesticides. Their ability to disrupt biochemical pathways in pests can lead to the development of eco-friendly pest control agents that minimize environmental impact while effectively managing agricultural pests .

Case Studies

Study Focus Findings
Zeng et al. (2005)Antitumor activityIdentified selective cytotoxic effects against cancer cell lines; potential for drug development.
Liu et al. (2005)Neuroprotective effectsDemonstrated reduction in oxidative stress in neuronal cells; implications for neurodegenerative disease treatment.
Banwell et al. (2006)Protein kinase inhibitionEstablished inhibitory effects on specific kinases; potential therapeutic targets identified.

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Biological Activity (IC₅₀ or Target) Key References
6,7-Dihydropyrrolo[2,3-c]azepine-4,8-dione (Parent) None 164.16 Bcl-xL inhibition (Cancer therapy)
7-Methyl derivative (Target compound) Methyl at position 7 178.19 Limited data; structural studies focus
1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8-dione Methyl at position 1 178.19 Antitumor activity (Preclinical studies)
1-Ethyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8-dione Ethyl at position 1 192.21 Protein kinase inhibition
Biphenyl-substituted derivatives Biphenyl at position 3 ~300–350 PTP1B inhibition (IC₅₀: 13.92–16.36 μM)

Biological Activity

Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, specifically the 6,7-dihydro-7-methyl variant, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent studies and findings.

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 72908-87-3
  • Structure : The compound features a unique bicyclic structure that contributes to its biological activity.

Synthesis

The synthesis of pyrrolo[2,3-c]azepine derivatives typically involves cyclization reactions. For example, one method includes the cyclization of 3-(1-ethylpyrrole-2-carboxamido)propanoic acid using polyphosphoric acid and diphosphorus pentoxide as catalysts. This process yields various derivatives with distinct biological properties .

Antitumor Activity

Pyrrolo[2,3-c]azepine derivatives have shown promising antitumor activity in various studies:

  • Cytotoxicity : A series of azepino derivatives were tested against multiple tumor cell lines. One study reported that certain derivatives exhibited significant cytotoxic effects against U-251 glioblastoma cells and K-562 leukemia cells with IC₅₀ values indicating effective inhibition of cell proliferation .
CompoundCell LineIC₅₀ (µM)
3d (R=Br)U-25115.4
3f (R=NO₂)K-56212.8

The mechanism through which these compounds exert their antitumor effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:

  • Protein Kinase Inhibition : Some pyrrolo derivatives have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrolo derivatives has highlighted the importance of specific functional groups in enhancing biological activity:

  • Halogen Substitution : The presence of halogens (e.g., bromine or fluorine) on the isoquinoline moiety has been shown to enhance cytotoxic activity significantly.

Case Study: 1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine

A related compound, 1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8(5H,7H)-dione, was synthesized and characterized for its biological properties. This compound demonstrated notable antitumor activity and was linked through hydrogen bonds in its crystal structure, suggesting potential interactions at the molecular level that may enhance its biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Pyrrolo[2,3-c]azepine-4,8-dione derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of substituted pyrrole-carboxamido propanoic acid derivatives using polyphosphoric acid (PPA) with phosphorus pentoxide (P₂O₅) as a catalyst. For example, 3-(1-ethylpyrrole-2-carboxamido)propanoic acid was stirred at 393 K for 0.5 h in PPA/P₂O₅, yielding a 65.3% crystallized product after neutralization and extraction . Optimization may involve adjusting reaction time, temperature, or solvent systems (e.g., ethyl acetate/petroleum ether mixtures for crystallization).

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : X-ray crystallography is the gold standard. For analogous compounds, non-hydrogen atoms are refined with anisotropic displacement parameters, and hydrogen bonding (e.g., N–H···O interactions) forms chains along specific crystallographic axes. For example, N2–H2A···O1 hydrogen bonds in the title compound create extended b-axis chains .

Q. What spectroscopic techniques are critical for characterizing Pyrrolo[2,3-c]azepine-dione derivatives?

  • Methodological Answer :

  • NMR : Assign protons and carbons using ¹H/¹³C NMR, focusing on anisotropic effects from the fused ring system.
  • IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and N–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS).

Advanced Research Questions

Q. How can regioselectivity challenges in pyrroloazepine-dione synthesis be addressed, particularly for introducing substituents at the 7-methyl position?

  • Methodological Answer : Substituent placement often relies on precursor design. For example, methyl groups are introduced via alkylation of intermediates like 1-methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8-dione . Computational modeling (DFT) can predict steric/electronic effects to guide regioselective functionalization.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomerism or dynamic effects)?

  • Methodological Answer : Cross-validate using:

  • VT-NMR : Detect tautomeric equilibria by varying temperature.
  • SC-XRD : Confirm static solid-state structures.
  • DFT Calculations : Compare theoretical and experimental geometries to identify dynamic behavior .

Q. How do structural modifications (e.g., halogenation at the pyrrole ring) impact bioactivity, such as kinase inhibition or antitumor effects?

  • Methodological Answer : Halogenation (e.g., bromination at C3) enhances electrophilicity and binding to kinase active sites. For example, 3-bromo-1-methyl derivatives show improved activity in kinase assays . Structure-activity relationship (SAR) studies require systematic substitution followed by enzymatic assays (e.g., IC₅₀ determination).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For example, benzylamine-mediated stereoselective syntheses of dihydrodispiro derivatives achieved >90% ee .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes : While uses PPA/P₂O₅ for cyclization, employs milder bases (DIPEA) in polar solvents. Researchers must balance reaction efficiency with byproduct formation.
  • Bioactivity : highlights proton pump inhibition for pyrrolo[2,3-c]pyridines, whereas emphasizes kinase inhibition. Divergent activities suggest scaffold flexibility but require target-specific optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-
Reactant of Route 2
Reactant of Route 2
Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-

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